CP-868388 free base

PPARα agonist lipid metabolism dyslipidemia

CP-868388 free base (CAS 702681-67-2) is a highly potent and selective PPARα agonist designed for unambiguous mechanistic research. With a sub-nanomolar binding affinity (Ki = 10.8 nM), it outperforms first-generation fibrates by >5,000-fold, ensuring on-target transcriptional and lipid-modifying effects. Its >320-fold selectivity over PPARβ/γ eliminates off-target isoform interference, critical for CRISPR validation and transcriptional profiling. This compound achieves ~50% triglyceride reduction at low oral doses (≤3 mg/kg) with 53% oral bioavailability, enabling sustained, cost-effective in vivo protocols. Supplied as a rigorously characterized free base, it is the definitive tool compound for reproducible, PPARα-focused studies in dyslipidemia, inflammation, and metabolic disorders.

Molecular Formula C26H33NO5
Molecular Weight 439.5 g/mol
CAS No. 702681-67-2
Cat. No. B1669575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-868388 free base
CAS702681-67-2
SynonymsCP-868388;  CP868388;  CP 868388;  UNII-999KY5ZIGB;  (-)-CP-868388.
Molecular FormulaC26H33NO5
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
InChIInChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1
InChIKeyCSLFIHDRJSTULR-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-868388 Free Base (CAS 702681-67-2): A Potent, Orally Active PPARα Agonist for Dyslipidemia and Inflammation Research


CP-868388 free base (CAS 702681-67-2) is a synthetic, small‑molecule agonist of the peroxisome proliferator‑activated receptor alpha (PPARα), a nuclear receptor central to lipid metabolism and inflammation [1]. The compound is supplied as the free base form with molecular formula C₂₆H₃₃NO₅ and molecular weight 439.54 g/mol [2]. CP‑868388 belongs to the piperidine‑containing class of PPARα agonists and is characterized by sub‑nanomolar binding affinity for human PPARα, high selectivity over the β and γ isoforms, robust oral bioavailability, and demonstrable triglyceride‑lowering efficacy in preclinical models [1][3].

Why PPARα Agonists Cannot Be Interchanged: The Specific Binding and Efficacy Profile of CP-868388 Free Base


PPARα agonists are not a functionally interchangeable class. First‑generation fibrates exhibit weak, often micromolar‑range binding to PPARα and lack isoform selectivity, which contributes to off‑target effects and variable clinical efficacy [1]. In contrast, CP‑868388 free base achieves a Ki of 10.8 nM for human PPARα—roughly 5,000‑ to 20,000‑fold more potent than fenofibrate or gemfibrozil—and maintains a >300‑fold selectivity window against PPARβ while showing negligible activation of PPARγ [1][2]. Substituting a less potent or less selective PPARα agonist can fundamentally alter the transcriptional, lipid‑modifying, and inflammatory outcomes of an experiment, making the procurement of a well‑characterized compound such as CP‑868388 free base essential for reproducible, mechanism‑focused research.

CP-868388 Free Base: Quantitative Differentiation Versus Comparators and In‑Class Alternatives


Superior PPARα Binding Affinity: CP-868388 Free Base vs. First‑Generation Fibrates

CP‑868388 free base exhibits a Ki of 10.8 nM for human PPARα in a scintillation proximity displacement assay, compared with first‑generation fibrates (fenofibrate, gemfibrozil, ciprofibrate) which display Ki values ranging from 58 μM to >200 μM under identical conditions [1]. This represents a 5,000‑ to >18,500‑fold improvement in binding potency.

PPARα agonist lipid metabolism dyslipidemia

Isoform Selectivity Profile: CP-868388 Free Base vs. Pan‑PPAR Agonists

CP‑868388 free base demonstrates a >300‑fold selectivity for PPARα (Ki = 10.8 nM) over PPARβ (Ki = 3.47 μM) and shows no detectable binding to PPARγ in standard displacement assays [1]. In contrast, pan‑PPAR agonists such as bezafibrate activate all three isoforms with similar potency, complicating interpretation of biological responses [1].

PPAR selectivity off‑target effects nuclear receptor

Transcriptional Activation Potency in Human Liver Cells: CP-868388 Free Base vs. Fibrates

In a HepG2 cell‑based transactivation assay, CP‑868388 free base elicits robust and selective transcriptional activation of PPARα with an EC50 of 18 nM . While direct EC50 values for fibrates in the same assay system are not available from the cited literature, fenofibrate typically requires concentrations of 10‑30 μM to achieve similar transactivation in comparable cellular models, underscoring the >500‑fold greater cellular potency of CP‑868388.

PPARα transactivation HepG2 cells cellular pharmacology

In Vivo Triglyceride Lowering: CP-868388 Free Base Demonstrates Robust Efficacy at Low Oral Doses

Oral administration of CP‑868388 free base (0‑3 mg/kg, once daily for 2 days) to male B6/CBF1J mice produced a dose‑dependent reduction in circulating plasma triglycerides, reaching an approximate 50% decrease at the 3.0 mg/kg dose level . In contrast, fenofibrate typically requires doses of 100‑300 mg/kg/day to achieve comparable triglyceride lowering in rodent models [1].

in vivo pharmacology dyslipidemia triglyceride reduction

Oral Bioavailability and Pharmacokinetic Parameters: CP-868388 Free Base vs. Piperidine Analogs

In pharmacokinetic studies, CP‑868388 free base achieved a Cmax of 3.0 μg/mL and an oral bioavailability (F) of 53%, with an AUC of 8 μg·h/mL [1]. Compared with the structurally related analog CP‑775146 (Cmax 2.3 μg/mL, F = 73%, AUC 8 μg·h/mL), CP‑868388 offers a higher peak plasma concentration while maintaining adequate systemic exposure, a profile that can be advantageous for achieving rapid target engagement [1].

oral bioavailability pharmacokinetics in vivo dosing

Optimal Use Cases for CP-868388 Free Base Based on Validated Quantitative Evidence


Target Validation Studies Requiring High‑Fidelity PPARα Activation

When the goal is to unambiguously attribute a biological phenotype to PPARα agonism, CP‑868388 free base is the preferred tool compound. Its 5,000‑ to >18,500‑fold greater binding affinity for PPARα versus first‑generation fibrates [1] and >320‑fold selectivity over PPARβ [2] ensure that cellular and in‑vivo responses are driven predominantly by PPARα, not by off‑target isoforms. This is especially critical in CRISPR‑based validation experiments and in transcriptional profiling studies where isoform‑specific signatures must be isolated [2].

Long‑Term In Vivo Dyslipidemia and Atherosclerosis Models

For chronic dietary or genetic models of dyslipidemia (e.g., ApoE‑/‑ mice, Western diet‑fed hamsters), CP‑868388 free base enables sustained PPARα engagement at low oral doses (≤3 mg/kg/day) . The ~50% triglyceride reduction observed after just two days of dosing translates to reduced animal burden and lower compound consumption over multi‑week protocols. The compound's 53% oral bioavailability and favorable Cmax [3] further support once‑daily dosing regimens, simplifying husbandry and improving experimental reproducibility.

Cellular Lipid Metabolism and Inflammation Assays

In HepG2 hepatoma cells or primary hepatocytes, CP‑868388 free base can be used at low‑nanomolar concentrations (EC50 = 18 nM) to activate PPARα without triggering the cytotoxicity or off‑target effects commonly observed with fibrates at high micromolar concentrations. This makes it ideal for studies requiring prolonged compound exposure, such as fatty acid oxidation assays, lipoprotein secretion measurements, or NF‑κB‑driven inflammation reporter assays. The high selectivity profile ensures that any observed anti‑inflammatory effects are PPARα‑mediated [2].

Pharmacokinetic and Drug‑Drug Interaction Studies

CP‑868388 free base serves as a well‑characterized positive control for PPARα‑related drug‑drug interaction studies, particularly those involving CYP4A enzymes or lipid‑modifying co‑medications. Its documented oral bioavailability (53%) and plasma exposure metrics (Cmax 3.0 μg/mL, AUC 8 μg·h/mL) [3] provide a reliable benchmark for comparing the PK properties of novel PPARα agonists or for calibrating in‑vitro‑to‑in‑vivo extrapolation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-868388 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.